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Compound of Interest

Compound Name: 2-fluoro-N-phenylaniline

Cat. No.: B1350581 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of the spectroscopic characteristics of a molecule is fundamental for its

identification, purity assessment, and structural elucidation. This technical guide provides a

detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 2-fluoro-N-phenylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules

by providing information about the chemical environment of individual atoms. For 2-fluoro-N-
phenylaniline, both ¹H and ¹³C NMR data are crucial for confirming its structure.

¹H NMR Data
The ¹H NMR spectrum of 2-fluoro-N-phenylaniline, typically recorded in deuterated

chloroform (CDCl₃), exhibits characteristic signals for the aromatic protons and the amine

proton.
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

7.31 – 7.24 m 3H Aromatic protons

7.09 dd, J = 8.4, 0.9 Hz 2H Aromatic protons

7.07 – 6.92 m 3H Aromatic protons

6.86 – 6.75 m 1H Aromatic proton

5.76 br s 1H NH proton

Table 1: ¹H NMR data for 2-fluoro-N-phenylaniline.[1]

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm

152.8

141.9

131.6

129.2

124.1

121.7

120.4

118.6

117.1

115.3

Table 2: ¹³C NMR data for 2-fluoro-N-phenylaniline.[1]
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-fluoro-N-phenylaniline is expected to show characteristic absorption bands for

the N-H bond, aromatic C-H bonds, C=C bonds of the aromatic rings, and the C-F bond.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3400 N-H Stretch Secondary Amine

3100-3000 Aromatic C-H Stretch

1600-1450 Aromatic C=C Stretch

1335-1250 Aromatic C-N Stretch

~1200 C-F Stretch

Table 3: Expected characteristic IR absorption bands for 2-fluoro-N-phenylaniline. This table

is based on typical values for aromatic amines and fluoroaromatic compounds.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Electrospray Ionization (ESI)
ESI is a soft ionization technique that typically results in the observation of the protonated

molecule.

m/z Ion

188 [M+H]⁺

Table 4: ESI-MS data for 2-fluoro-N-phenylaniline.[1]

Electron Ionization (EI)
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While specific EI-MS data for 2-fluoro-N-phenylaniline is not readily available, the

fragmentation pattern can be predicted based on the structure and comparison with similar

aromatic amines. The molecular ion peak (M⁺) at m/z 187 would be expected, along with

fragments resulting from the loss of a hydrogen atom, a fluorine atom, and other characteristic

cleavages of the aromatic rings.

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
¹H and ¹³C NMR spectra are typically obtained on a 400 MHz spectrometer using deuterated

chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[1]

Infrared (IR) Spectroscopy
IR spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid

samples, a common method is to use an Attenuated Total Reflectance (ATR) accessory, where

a small amount of the sample is placed directly on the crystal.

Mass Spectrometry
Mass spectra can be measured using an instrument with either ESI or EI ionization.[1] For ESI,

the sample is typically dissolved in a suitable solvent and introduced into the mass

spectrometer. For EI, the sample is often introduced via a direct insertion probe or after

separation by gas chromatography.

Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of a compound like 2-fluoro-N-
phenylaniline is crucial for systematic characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1350581?utm_src=pdf-body
https://www.bldpharm.com/products/328-20-1.html
https://www.bldpharm.com/products/328-20-1.html
https://www.benchchem.com/product/b1350581?utm_src=pdf-body
https://www.benchchem.com/product/b1350581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

1H NMR 13C NMR

Data Interpretation
and Structural Elucidation

FTIR Analysis

ESI-MS EI-MSSample of
2-fluoro-N-phenylaniline Confirmed Structure

Click to download full resolution via product page

A flowchart of the spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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